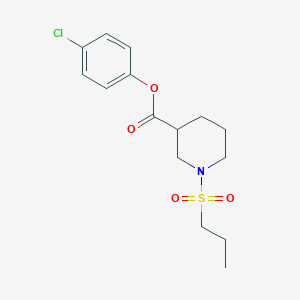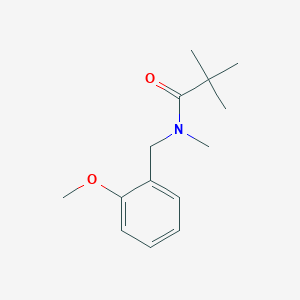
4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPSP and is synthesized through a specific method.
Scientific Research Applications
CPSP has shown potential in various scientific research applications. One such application is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. CPSP has been found to have anticonvulsant and analgesic properties, making it a promising candidate for the treatment of epilepsy and chronic pain.
Mechanism of Action
CPSP exerts its pharmacological effects by binding to the GABA-A receptor, which is a neurotransmitter receptor that regulates the activity of the central nervous system. CPSP enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
CPSP has been found to have several biochemical and physiological effects. It has been shown to increase the threshold for seizures, reduce the duration of seizures, and decrease the severity of seizures in animal models. CPSP has also been found to have analgesic effects, reducing pain sensitivity in animal models. Additionally, CPSP has been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
CPSP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. CPSP has also been extensively studied, allowing for a better understanding of its pharmacological effects. However, CPSP has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, CPSP has not been extensively studied in humans, limiting its potential clinical applications.
Future Directions
There are several future directions for the research of CPSP. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to study its effects on other neurotransmitter receptors and their associated pathways. Additionally, future research could focus on the development of more soluble forms of CPSP for easier administration in vivo. Finally, studying the potential side effects of CPSP and its long-term effects on the central nervous system could provide valuable insights into its safety and efficacy.
In conclusion, 4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CPSP could lead to the development of new drugs for the treatment of epilepsy, chronic pain, and anxiety disorders.
Synthesis Methods
The synthesis of 4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate involves the reaction of 4-chlorophenyl 1-piperidinecarboxylate with propylsulfonyl chloride. This reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure CPSP.
properties
IUPAC Name |
(4-chlorophenyl) 1-propylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-2-10-22(19,20)17-9-3-4-12(11-17)15(18)21-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFKWWXGHHIVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)

![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)
![4-({(2R,5S)-5-[(6-methyl-2-phenylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5493343.png)
![3-{1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5493349.png)
![1'-[(5-phenyl-3-isoxazolyl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5493351.png)
![2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5493353.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493363.png)
![5-(2-phenylvinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5493369.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493377.png)
![4-methyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5493388.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5493390.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5493393.png)